molecular formula C13H10ClNO2S B374594 2-(Chloromethyl)-4-nitro-1-(phenylsulfanyl)benzene

2-(Chloromethyl)-4-nitro-1-(phenylsulfanyl)benzene

Cat. No. B374594
M. Wt: 279.74g/mol
InChI Key: OXKHZQUQICOEOY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-nitro-1-(phenylsulfanyl)benzene is a useful research compound. Its molecular formula is C13H10ClNO2S and its molecular weight is 279.74g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-4-nitro-1-(phenylsulfanyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-nitro-1-(phenylsulfanyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Chloromethyl)-4-nitro-1-(phenylsulfanyl)benzene

Molecular Formula

C13H10ClNO2S

Molecular Weight

279.74g/mol

IUPAC Name

2-(chloromethyl)-4-nitro-1-phenylsulfanylbenzene

InChI

InChI=1S/C13H10ClNO2S/c14-9-10-8-11(15(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

OXKHZQUQICOEOY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])CCl

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

170.5 g of 3-nitro-6-(phenylthio)-benzyl alcohol are suspended in 54.5 ml of pyridine and 170 ml of chloroform and treated dropwise at a temperature below 20° C over a period of 30 minutes with a solution of 78g of thionyl chloride in 55 ml of chloroform. The mixture is stirred for 30 minutes at 30° C and subsequently diluted with water. The organic phase is washed successively with water and aqueous sodium bicarbonate solution, dried over magnesium sulphate and concentrated. There is obtained crude 3-nitro-6-(phenylthio)-benzyl chloride of melting point 58° - 60° C.
Quantity
170.5 g
Type
reactant
Reaction Step One
Quantity
54.5 mL
Type
solvent
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0 (± 1) mol
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solvent
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[Compound]
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78g
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reactant
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0 (± 1) mol
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reactant
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55 mL
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170 mL
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solvent
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Synthesis routes and methods II

Procedure details

170.5 g of 3-nitro-6-(phenylthio)-benzyl alcohol are suspended in 54.5 ml of pyridine and 170 ml of chloroform and treated dropwise at a temperature below 20° C over a period of 30 minutes with a solution of 78 g of thionyl chloride in 55 ml of chloroform. The mixture is stirred for 30 minutes at 30° C and subsequently diluted with water. The organic phase is washed successively with water and aqueous sodium bicarbonate solution, dried over magnesium sulphate and concentrated. There is obtained crude 3-nitro-6-(phenylthio)-benzyl chloride of melting point 58°-60° C.
Quantity
170.5 g
Type
reactant
Reaction Step One
Quantity
54.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
78 g
Type
reactant
Reaction Step Four
Quantity
55 mL
Type
solvent
Reaction Step Four
Quantity
170 mL
Type
solvent
Reaction Step Four

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